N-cyclopropyl-3-sulfamoylbenzamide
Overview
Description
Mechanism of Action
Target of Action
N-cyclopropyl-3-sulfamoylbenzamide is a selective inhibitor for h-NTPDases . The h-NTPDases are a main family of ectonucleotidases . Among the eight discovered isoforms of the h-NTPDases, four isoforms, h-NTPDase1, -2, -3, and -8, are involved in various physiological and pathological functions, for instance thrombosis, diabetes, inflammation, and cancer .
Mode of Action
The compound interacts with its targets, the h-NTPDases, and inhibits their activity . The molecular docking studies of the potent inhibitors showed significant interactions with the amino acids of the respective h-NTPDase homology model proteins .
Biochemical Pathways
The inhibition of h-NTPDases by this compound affects the biochemical pathways associated with these enzymes . These enzymes play a crucial role in the regulation of extracellular nucleotide concentrations, which in turn influence various physiological and pathological functions .
Pharmacokinetics
The compound’s molecular weight is 24028 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the reduction of the activity of the h-NTPDases . For instance, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, a similar compound, was found to be the most potent inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM .
Action Environment
The synthesis of sulfamoyl-benzamides, including this compound, is performed in an aqueous medium , which might suggest that the compound’s stability and efficacy could be influenced by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-3-sulfamoylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the family of ectonucleotidases, specifically the human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in the hydrolysis of nucleotides and play a crucial role in regulating extracellular nucleotide levels. This compound acts as a selective inhibitor of h-NTPDases, thereby modulating their activity and influencing nucleotide metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting h-NTPDases, this compound can alter the levels of extracellular nucleotides, which in turn affects purinergic signaling pathways. This modulation of signaling pathways can lead to changes in gene expression and metabolic processes within the cell, ultimately impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of h-NTPDases, inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleotides, leading to an accumulation of extracellular nucleotides. The increased levels of nucleotides can activate purinergic receptors, triggering downstream signaling cascades that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of h-NTPDases, resulting in prolonged alterations in nucleotide metabolism and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits h-NTPDases without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in nucleotide metabolism and potential cytotoxicity. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. By inhibiting h-NTPDases, this compound affects the hydrolysis of nucleotides, leading to changes in the levels of nucleoside triphosphates and diphosphates. This modulation of nucleotide metabolism can influence various cellular processes, including energy production, signal transduction, and DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its ability to reach target enzymes and biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-sulfamoylbenzamide typically involves the reaction of chlorosulfonylbenzoic acid with cyclopropylamine . The reaction is carried out in an aqueous medium, and the resulting sulfonamide is then coupled with benzamide using carbodiimide coupling agents . The reaction conditions are generally mild, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-sulfamoylbenzamide: Known for its enzyme inhibitory properties.
N-benzyl-3-sulfamoylbenzamide: Similar structure but with a benzyl group instead of a cyclopropyl group.
N-cyclopropyl-4-sulfamoylbenzamide: Similar structure but with the sulfonamide group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group provides steric hindrance, affecting its binding affinity and selectivity towards specific enzymes .
Properties
IUPAC Name |
N-cyclopropyl-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUQOQLXMVLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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